1,4-Benzenediol, 2,5-dicyclohexyl-
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Overview
Description
1,4-Benzenediol, 2,5-dicyclohexyl- is a chemical compound known for its unique structure and properties It is a derivative of hydroquinone, where two hydrogen atoms in the benzene ring are replaced by cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,5-dicyclohexyl- can be achieved through several methods. One common approach involves the alkylation of hydroquinone with cyclohexyl halides in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol or water-ethanol mixture, and the reaction conditions are optimized to achieve high yields .
Industrial Production Methods
Industrial production of 1,4-Benzenediol, 2,5-dicyclohexyl- often involves large-scale alkylation processes. These processes are designed to be efficient and environmentally friendly, utilizing green chemistry principles. For example, the use of hydroalcoholic media and lithium salt-free conditions has been explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2,5-dicyclohexyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoquinone derivatives, while substitution reactions can produce various alkylated or aminated derivatives .
Scientific Research Applications
1,4-Benzenediol, 2,5-dicyclohexyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, 2,5-dicyclohexyl- involves its interaction with molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hydroquinone (1,4-Benzenediol): A simpler derivative without cyclohexyl groups, commonly used in photographic development and as a skin-lightening agent.
2,5-Dimethylhydroquinone: Another derivative with methyl groups instead of cyclohexyl groups, used in various chemical applications.
Uniqueness
1,4-Benzenediol, 2,5-dicyclohexyl- is unique due to the presence of cyclohexyl groups, which impart different physical and chemical properties compared to its simpler analogs. These properties make it suitable for specific applications where other derivatives may not be as effective .
Properties
CAS No. |
25785-60-8 |
---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2,5-dicyclohexylbenzene-1,4-diol |
InChI |
InChI=1S/C18H26O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h11-14,19-20H,1-10H2 |
InChI Key |
OZYDNAYFQHBMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2O)C3CCCCC3)O |
Origin of Product |
United States |
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